molecular formula C21H20F2N4O3 B593644 Posaconazole Impurity D CAS No. 357189-97-0

Posaconazole Impurity D

Cat. No. B593644
M. Wt: 414.413
InChI Key: FCASVHIAWJZBAQ-VFNWGFHPSA-N
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Description

Posaconazole Impurity D is a pharmaceutical reference standard with the chemical name N-(4-((((3R,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)formamide . It is used in the quality control and development of posaconazole, a broad-spectrum antifungal drug .

Scientific Research Applications

Stability Indicating Methods

Development of HPLC Method
A study by Kathirvel et al. (2014) developed a validated, stability-indicating reversed phase HPLC method for quantitative determination of Posaconazole and its related substances in active pharmaceutical ingredients (API). This method is significant for ensuring the quality and stability of Posaconazole by accurately identifying and quantifying impurities, including Impurity D, under various stress conditions such as hydrolysis, oxidation, photolysis, and thermal degradation (Kathirvel et al., 2014).

Synthesis and Characterization of Impurities

Deshydroxy Posaconazole
Ravikumar et al. (2016) focused on the process development of Posaconazole, during which Deshydroxy Posaconazole was identified as a critical impurity. The paper describes the synthesis and characterization of this impurity, which is crucial for understanding the impurity profile of Posaconazole and ensuring its safety and efficacy (Ravikumar et al., 2016).

Analytical Techniques for Impurity Analysis

UPLC Method for Related Substances
Prasad et al. (2015) developed a stability-indicating UPLC method for the determination of related substances of Posaconazole, including Hydroxytriazole, Tosylated compound, Deshydroxy Posaconazole, and Benzylated Posaconazole in the drug substance. This method provides a more efficient and sensitive approach to impurity analysis, ensuring the pharmaceutical quality of Posaconazole (Prasad et al., 2015).

Impurity Identification and Characterization

Degradation Product Identification
Zhong et al. (2011) identified and characterized unknown degradation products in Posaconazole drug products using CASI technology in a Fourier transform ion cyclotron resonance mass spectrometer. This study is vital for understanding the degradation pathways of Posaconazole and ensuring the stability of its formulations (Zhong et al., 2011).

Future Directions

The future directions for Posaconazole Impurity D research could involve exploring an economical and efficient synthesis route that can be applied on a large scale to produce Posaconazole Impurity D . Additionally, understanding and controlling impurities in posaconazole is crucial to ensure the quality, safety, and efficacy of the drug .

properties

CAS RN

357189-97-0

Product Name

Posaconazole Impurity D

Molecular Formula

C21H20F2N4O3

Molecular Weight

414.413

IUPAC Name

N-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]formamide

InChI

InChI=1S/C21H20F2N4O3/c22-16-1-6-19(20(23)7-16)21(11-27-13-24-12-26-27)8-15(10-30-21)9-29-18-4-2-17(3-5-18)25-14-28/h1-7,12-15H,8-11H2,(H,25,28)/t15-,21+/m1/s1

InChI Key

FCASVHIAWJZBAQ-VFNWGFHPSA-N

SMILES

C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)COC4=CC=C(C=C4)NC=O

synonyms

(5R-cis)-4-[5-(2,4-Difluorophenyl)-5-[1,2,4]triazol-1-ylmethyltetrahydrofuran-3-ylmethyl]methoxy-formanilide

Origin of Product

United States

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